molecular formula C20H20N2O2 B5767545 N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No. B5767545
M. Wt: 320.4 g/mol
InChI Key: LVTYUMDPDAHPRL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the inhibition of various signaling pathways that are involved in the regulation of cell growth and survival. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide also inhibits the activation of AKT and ERK, two signaling pathways that are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high yield, stability, and low toxicity. However, there are also some limitations associated with N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, including its limited solubility in water and its potential for oxidation.

Future Directions

There are several future directions for the research on N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One potential direction is to study the efficacy of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide in combination with other anticancer agents for the treatment of cancer. Another potential direction is to investigate the potential of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide.
In conclusion, N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and diverse biological activities make it an attractive target for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide have been discussed in this paper.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the condensation reaction between 2,4-dimethylphenylhydrazine and 3-formyl-2-methylindole-1-acetic acid. This reaction is catalyzed by acetic anhydride and produces N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a yellow solid with a high yield.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide against different types of cancer cells, including breast, lung, and colon cancer cells. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to induce cell death and inhibit the proliferation of cancer cells through various mechanisms.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-8-9-18(14(2)10-13)21-20(24)11-22-15(3)17(12-23)16-6-4-5-7-19(16)22/h4-10,12H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTYUMDPDAHPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

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